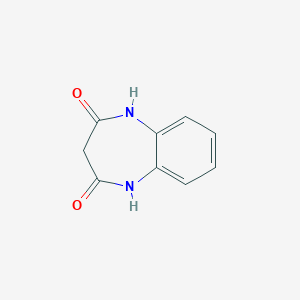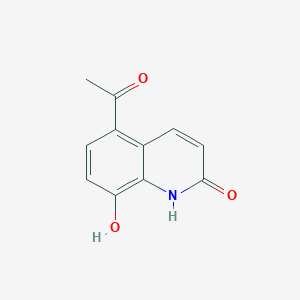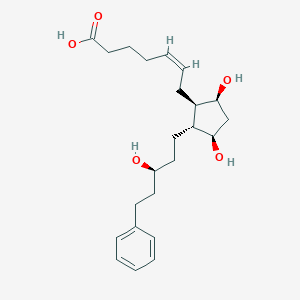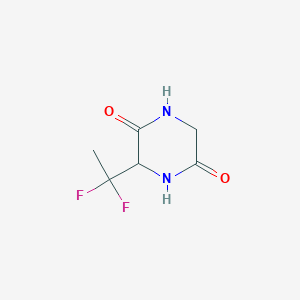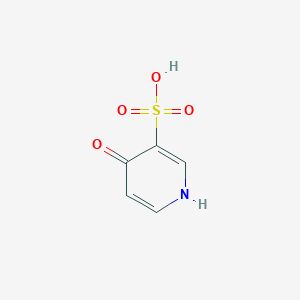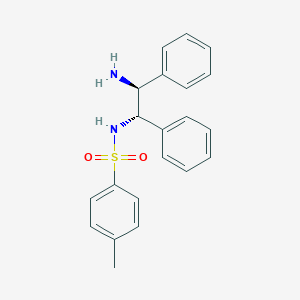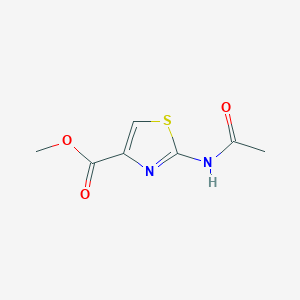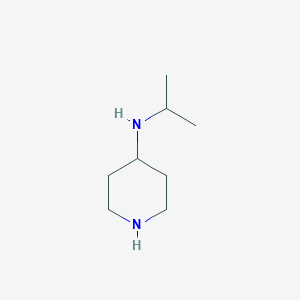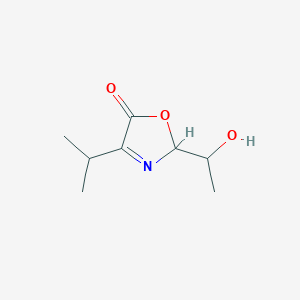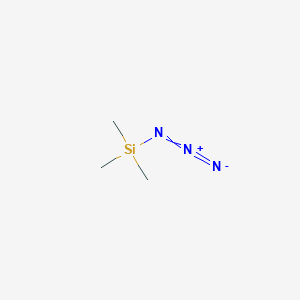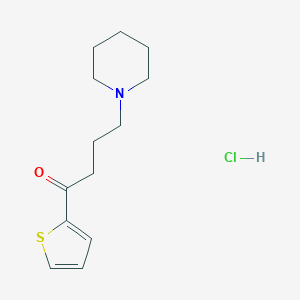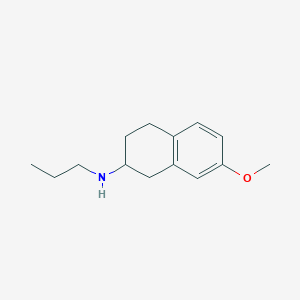
7-Methoxy-N-propyltetralin-2-amine
概述
描述
7-Methoxy-N-propyltetralin-2-amine, also known as 7-MeO-NPT, is a chemical compound that belongs to the class of phenethylamines. It is a derivative of the neurotransmitter serotonin and is structurally similar to other psychedelic compounds such as N,N-Dimethyltryptamine (DMT) and psilocybin. This chemical compound has gained attention in scientific research due to its potential therapeutic benefits.
作用机制
The mechanism of action of 7-Methoxy-N-propyltetralin-2-amine involves the activation of the serotonin 5-HT2A receptor. This receptor is involved in the regulation of mood, cognition, and perception. The activation of this receptor by 7-Methoxy-N-propyltetralin-2-amine results in the release of neurotransmitters such as dopamine and norepinephrine, which are involved in the regulation of mood and motivation.
生化和生理效应
7-Methoxy-N-propyltetralin-2-amine has been shown to have several biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as dopamine and norepinephrine, which are involved in the regulation of mood and motivation. It has also been shown to increase the production of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
实验室实验的优点和局限性
The advantages of using 7-Methoxy-N-propyltetralin-2-amine in lab experiments include its unique mechanism of action and potential therapeutic benefits. However, there are also limitations to using this chemical compound in lab experiments. One limitation is the complexity of its synthesis, which can make it difficult to obtain in large quantities. Another limitation is the lack of research on its long-term effects and potential side effects.
未来方向
There are several future directions for research on 7-Methoxy-N-propyltetralin-2-amine. One direction is to study its potential therapeutic benefits in the treatment of mental health disorders such as depression, anxiety, and addiction. Another direction is to study its mechanism of action and how it interacts with other neurotransmitter systems in the brain. Additionally, more research is needed on the long-term effects and potential side effects of using this chemical compound.
科学研究应用
7-Methoxy-N-propyltetralin-2-amine has been studied for its potential therapeutic benefits in the treatment of various mental health disorders such as depression, anxiety, and addiction. It has been shown to have a unique mechanism of action that involves the activation of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception.
属性
CAS 编号 |
148258-42-8 |
|---|---|
产品名称 |
7-Methoxy-N-propyltetralin-2-amine |
分子式 |
C14H21NO |
分子量 |
219.32 g/mol |
IUPAC 名称 |
7-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine |
InChI |
InChI=1S/C14H21NO/c1-3-8-15-13-6-4-11-5-7-14(16-2)10-12(11)9-13/h5,7,10,13,15H,3-4,6,8-9H2,1-2H3 |
InChI 键 |
RMRODALMKPMZFW-UHFFFAOYSA-N |
SMILES |
CCCNC1CCC2=C(C1)C=C(C=C2)OC |
规范 SMILES |
CCCNC1CCC2=C(C1)C=C(C=C2)OC |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

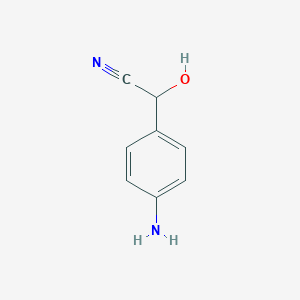
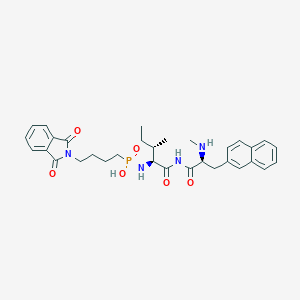
![[(2r,3s,4r,5r)-5-(6-Aminopurin-9-Yl)-3,4-Dihydroxy-Oxolan-2-Yl]methyl [hydroxy-[[(2r,3s,4r,5s)-3,4,5-Trihydroxyoxolan-2-Yl]methoxy]phosphoryl] Hydrogen Phosphate](/img/structure/B126358.png)
